molecular formula C21H22BrNO B585107 1-Hexyl-2-bromo-4-(1-naphthoyl)pyrrole CAS No. 1346599-70-9

1-Hexyl-2-bromo-4-(1-naphthoyl)pyrrole

Katalognummer: B585107
CAS-Nummer: 1346599-70-9
Molekulargewicht: 384.317
InChI-Schlüssel: ACYOUYILTQRHQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hexyl-2-bromo-4-(1-naphthoyl)pyrrole is a synthetic organic compound with the molecular formula C21H22BrNO and a molecular weight of 384.31 g/mol . This compound is used primarily in research settings, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a pyrrole ring substituted with a hexyl group, a bromine atom, and a naphthoyl group.

Vorbereitungsmethoden

The synthesis of 1-Hexyl-2-bromo-4-(1-naphthoyl)pyrrole typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of the pyrrole ring, which is then functionalized with a hexyl group and a bromine atom.

    Reaction Conditions: The bromination of the pyrrole ring is usually carried out using bromine or a brominating agent under controlled conditions to ensure selective substitution at the desired position.

Analyse Chemischer Reaktionen

1-Hexyl-2-bromo-4-(1-naphthoyl)pyrrole undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Hexyl-2-bromo-4-(1-naphthoyl)pyrrole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Hexyl-2-bromo-4-(1-naphthoyl)pyrrole involves its interaction with specific molecular targets. The bromine atom and naphthoyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may interact with receptors or enzymes, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

1-Hexyl-2-bromo-4-(1-naphthoyl)pyrrole can be compared with other similar compounds, such as:

    1-Hexyl-2-chloro-4-(1-naphthoyl)pyrrole: Similar structure but with a chlorine atom instead of bromine.

    1-Hexyl-2-bromo-4-(2-naphthoyl)pyrrole: Similar structure but with the naphthoyl group attached at a different position on the naphthalene ring.

    1-Hexyl-2-bromo-4-(1-benzoyl)pyrrole: Similar structure but with a benzoyl group instead of a naphthoyl group.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological interactions.

Eigenschaften

CAS-Nummer

1346599-70-9

Molekularformel

C21H22BrNO

Molekulargewicht

384.317

IUPAC-Name

(5-bromo-1-hexylpyrrol-3-yl)-naphthalen-1-ylmethanone

InChI

InChI=1S/C21H22BrNO/c1-2-3-4-7-13-23-15-17(14-20(23)22)21(24)19-12-8-10-16-9-5-6-11-18(16)19/h5-6,8-12,14-15H,2-4,7,13H2,1H3

InChI-Schlüssel

ACYOUYILTQRHQD-UHFFFAOYSA-N

SMILES

CCCCCCN1C=C(C=C1Br)C(=O)C2=CC=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.